1,1-Dibenzyl-3-methylurea

Description

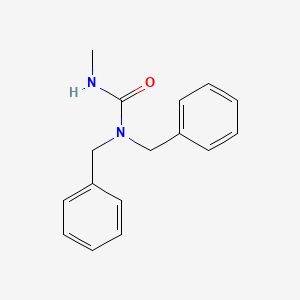

1,1-Dibenzyl-3-methylurea is a substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom and a methyl group on the adjacent nitrogen of the urea core. For example, 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea (CAS 86764-72-9), a close analog, has a molecular formula of C₂₅H₂₈N₂O and a molar mass of 372.5 g/mol . Replacing the diethylphenyl group with a methyl group would reduce steric bulk and molecular weight, likely enhancing solubility in polar solvents compared to its bulkier analogs.

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1,1-dibenzyl-3-methylurea |

InChI |

InChI=1S/C16H18N2O/c1-17-16(19)18(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,17,19) |

InChI Key |

PWDDSCIFQOGVAZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-methylurea can be synthesized through the reaction of dibenzylamine with methyl isocyanate . The reaction typically occurs under mild conditions, often in the presence of a solvent such as toluene or dichloromethane . The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibenzyl-3-methylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of amine derivatives.

Substitution: The benzyl groups can undergo substitution reactions with electrophiles, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.

Major Products Formed:

- Oxidized urea derivatives

- Reduced amine derivatives

- Substituted urea derivatives

Scientific Research Applications

1,1-Dibenzyl-3-methylurea has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-methylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to downstream effects on cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . Additionally, the compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1-Dibenzyl-3-methylurea with structurally and functionally related urea derivatives:

Key Comparative Insights:

Structural Flexibility vs. This could enhance binding affinity in drug design .

Spectroscopic Differentiation :

- The benzyl protons in this compound would produce distinct aromatic multiplet signals in ¹H NMR (6.5–7.5 ppm), differentiating it from alkyl- or heterocyclic-substituted ureas .

Solubility and Applications: this compound is expected to exhibit moderate solubility in organic solvents (e.g., dichloromethane, acetonitrile), similar to other dibenzyl ureas .

Research Findings and Data Gaps

- Synthesis: No direct evidence describes the synthesis of this compound. However, analogous compounds (e.g., ) suggest routes involving benzylamine and methyl isocyanate under anhydrous conditions.

- Thermal Stability : Melting points for dibenzyl ureas range from 90–96°C , implying similar thermal behavior for the target compound.

- Chiral Resolution : Chiralpak columns (e.g., IB, IC) with hexane/IPA eluents effectively resolve enantiomers in related ureas, suggesting applicability for stereochemical studies .

Biological Activity

1,1-Dibenzyl-3-methylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of dibenzylamine with methyl isocyanate. This process typically occurs under mild conditions with solvents like toluene or dichloromethane. The reaction involves nucleophilic addition followed by cyclization to form the urea derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , affecting pathways involved in cellular processes such as proliferation and apoptosis. This mechanism suggests potential applications in cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential use in developing antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in the cell cycle .

- Enzyme Inhibition : It has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on different cancer cell lines revealed significant inhibitory effects. The compound demonstrated IC50 values ranging from 10 to 30 µM across various cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

This data suggests that this compound could be further investigated for its therapeutic potential in treating these cancers.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings support the compound's potential as a lead for developing new antimicrobial agents.

Comparative Analysis

When compared to similar compounds, such as N-substituted ureas and other benzyl derivatives, this compound shows unique structural characteristics that contribute to its distinct biological activities. Its dual benzyl groups and methyl substitution provide a versatile scaffold for further modifications aimed at enhancing its efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.